molecular formula C17H22N4O3 B7713131 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole

3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B7713131
M. Wt: 330.4 g/mol
InChI Key: CNBCBOXFRPXSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with specific cellular targets, leading to changes in cellular function. This compound has been shown to have a high affinity for certain proteins, which may explain its potential as a fluorescent probe.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its excellent photophysical properties. This compound has a high quantum yield and a large Stokes shift, making it an ideal candidate for fluorescence microscopy and other imaging techniques. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are many potential future directions for research on 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also exploring its potential as a therapeutic agent for the treatment of various diseases. Additionally, there is ongoing research into the mechanism of action of this compound, which may provide insights into its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid with isopropyl hydrazine in the presence of phosphorus oxychloride. The resulting intermediate product is then reacted with cyanogen bromide to form the final product. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a fluorescent probe for imaging biological systems. This compound has been shown to have excellent photophysical properties, making it a promising candidate for use in fluorescence microscopy and other imaging techniques.

properties

IUPAC Name

5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11(2)16-18-17(24-19-16)13-6-7-14(15(9-13)21(22)23)20-8-4-5-12(3)10-20/h6-7,9,11-12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCBOXFRPXSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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